2,3,3,3-tetrafluoropropanoic Acid

概要

説明

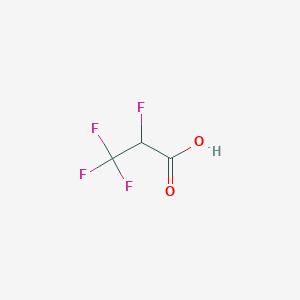

2,3,3,3-Tetrafluoropropanoic acid is a fluorinated organic compound with the molecular formula C3H2F4O2. It is a valuable chemical used in various fields due to its unique properties, such as high thermal stability and reactivity. This compound is often utilized as a building block in organic synthesis and has applications in pharmaceuticals, agrochemicals, and materials science .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,3-tetrafluoropropanoic acid typically involves the fluorination of propionic acid derivatives. One common method is the hydrolysis of N,N-diethyl-2,3,3,3-tetrafluoropropionamide under acidic conditions using a catalyst. This process yields high-purity this compound with a molar yield of up to 96% . The reaction conditions are mild, and the process is simple and environmentally friendly.

Industrial Production Methods

Industrial production of this compound often involves the use of readily available raw materials and efficient catalytic processes. The use of N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine as a fluorination reagent is common, and the by-products are effectively managed to minimize environmental impact .

化学反応の分析

Types of Reactions

2,3,3,3-Tetrafluoropropanoic acid undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Esterification: It can react with alcohols to form esters.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives, esters, and other functionalized compounds .

科学的研究の応用

Pharmaceutical Industry

2,3,3,3-tetrafluoropropanoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in developing new drugs due to their enhanced biological activity.

- Case Study : Research has indicated that derivatives of this compound exhibit significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| Pseudomonas aeruginosa | 64 |

This antimicrobial efficacy suggests potential applications in developing new antibiotics or antimicrobial agents.

Agricultural Applications

The compound is also utilized in the agricultural sector as a precursor for synthesizing herbicides and pesticides. Its fluorinated nature enhances the stability and effectiveness of agrochemicals.

- Case Study : The synthesis of fluorinated herbicides using this compound has been reported to improve weed control efficacy while reducing environmental impact compared to traditional herbicides.

Materials Science

In materials science, this compound is employed in the production of specialty chemicals and polymers. Its unique properties allow for the development of materials with superior thermal stability and chemical resistance.

- Application Example : The compound is used in creating fluorinated polymers that exhibit enhanced durability and resistance to solvents and high temperatures.

Environmental Considerations

While this compound is beneficial in various applications, its production and use must be managed carefully due to potential environmental impacts. Fluorinated compounds can persist in the environment and may pose risks to ecosystems if not handled properly.

作用機序

The mechanism of action of 2,3,3,3-tetrafluoropropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to interact with enzymes and proteins effectively. This interaction can inhibit enzyme activity or alter protein function, making it useful in drug development and biochemical research .

類似化合物との比較

Similar Compounds

2,2,3,3-Tetrafluoropropionic acid: Similar in structure but differs in the position of fluorine atoms.

3,3,3-Trifluoropropionic acid: Contains one less fluorine atom.

2,2-Difluoropropionic acid: Contains two fluorine atoms instead of four.

Uniqueness

2,3,3,3-Tetrafluoropropanoic acid is unique due to its high fluorine content and specific arrangement of fluorine atoms, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high thermal stability and reactivity .

生物活性

2,3,3,3-Tetrafluoropropanoic acid (TFPA) is a perfluorinated compound that has garnered attention due to its chemical stability and potential biological effects. As a member of the per- and polyfluoroalkyl substances (PFAS) class, TFPA raises concerns regarding its environmental persistence and bioaccumulation potential. This article explores the biological activity of TFPA, including its toxicological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 359-49-9

- Molecular Formula : C3H2F4O2

- Molecular Weight : 146.04 g/mol

- Melting Point : 28-29 °C

- Boiling Point : 120-121 °C

- Density : 1.54 g/cm³

General Toxicity

TFPA is part of a larger family of PFAS compounds known for their resistance to degradation. Studies indicate that PFAS can lead to various health issues, including cancer, liver damage, and developmental toxicity. The toxicity of TFPA specifically has been linked to:

- Hormonal Disruption : Research indicates that PFAS can interfere with endocrine functions, potentially leading to reproductive and developmental issues .

- Liver Toxicity : Animal studies have shown that exposure to various PFAS can result in liver damage and alterations in lipid metabolism .

Case Studies

-

Rodent Studies :

- A series of studies have been conducted on rodents to evaluate the carcinogenic potential of PFAS compounds. These studies typically involve long-term exposure assessments and have demonstrated significant adverse health outcomes at low doses .

- One study highlighted that exposure to PFAS resulted in increased serum cholesterol levels and liver enzyme alterations in rodents .

- Human Epidemiological Studies :

The biological activity of TFPA is primarily mediated through its interactions with biological membranes and proteins:

- Cell Membrane Interaction : The hydrophobic nature of PFAS allows them to integrate into cellular membranes, potentially altering membrane fluidity and function.

- Receptor Modulation : PFAS compounds may interact with nuclear hormone receptors (e.g., peroxisome proliferator-activated receptors), leading to dysregulation of metabolic pathways .

Environmental Impact and Bioaccumulation

TFPA's persistence in the environment raises concerns about its bioaccumulation in wildlife and humans. Studies indicate that PFAS can accumulate in the food chain, leading to higher concentrations in top predators. This bioaccumulation poses risks not only to ecological health but also to human populations consuming contaminated water or food sources.

Data Summary Table

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 359-49-9 |

| Molecular Weight | 146.04 g/mol |

| Melting Point | 28-29 °C |

| Boiling Point | 120-121 °C |

| Density | 1.54 g/cm³ |

| Toxicological Effects | Hormonal disruption, liver toxicity |

Q & A

Basic Research Questions

Q. What are the common synthesis routes for 2,3,3,3-tetrafluoropropanoic acid, and what are their efficiencies?

- Methodological Answer : The primary synthesis involves gas-phase hydrofluorination of precursors like 1,1,1,2,3-pentafluoropropane (R245eb) using chrome-magnesium fluoride catalysts, achieving yields up to 91% under optimized conditions . Alternative routes include dehydrofluorination of 2-chloro-3,3,3-trifluoropropene (R1233xf) or reactions with trifluorochloroethylene. Lab-scale protocols emphasize temperature control (150–300°C) and catalyst activation via pre-fluorination to enhance selectivity .

Q. How is this compound regulated under environmental policies?

- Methodological Answer : The compound’s derivatives, such as 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid (HFPO-DA), are classified as Substances of Very High Concern (SVHC) under EU REACH due to persistence, mobility, and toxicity. Researchers must comply with SVHC reporting thresholds (0.1% w/w) and monitor regulatory updates, as the EU restricts PFAS-related compounds in environmental and biological matrices .

Q. What analytical techniques are recommended for quantifying this compound in environmental samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution (e.g., ¹³C-labeled internal standards) is the gold standard. EPA Method 533 validates detection in water at ng/L levels. Sample preparation includes solid-phase extraction (SPE) with weak anion exchange cartridges to mitigate matrix interference .

Q. What are the known toxicological effects of this compound in model organisms?

- Methodological Answer : Studies in rodents show hepatotoxicity (elevated ALT/AST) and immunomodulatory effects (reduced lymphocyte counts) at chronic exposure levels >10 mg/kg/day. Experimental protocols involve oral gavage over 28 days, followed by histopathology and serum cytokine profiling .

Advanced Research Questions

Q. How can catalytic systems be optimized to improve selectivity in this compound synthesis?

- Methodological Answer : Catalyst composition (e.g., Cr/MgF₂ ratios) and surface fluorination significantly influence reaction pathways. Advanced characterization via X-ray photoelectron spectroscopy (XPS) and temperature-programmed desorption (TPD) reveals that fluorine-rich surfaces favor dehydrofluorination over side reactions like oligomerization. Lab-scale reactors should prioritize pressure control (1–5 bar) to stabilize intermediates .

Q. What degradation strategies effectively mineralize this compound in contaminated environments?

- Methodological Answer : Sonochemical degradation (20 kHz, 100 W/L) combined with persulfate activation achieves >80% mineralization in aqueous systems by generating sulfate radicals. Electrochemical oxidation using boron-doped diamond (BDD) electrodes at pH 3 also shows promise, with degradation kinetics modeled via pseudo-first-order rate constants .

Q. How do structural modifications (e.g., esterification) alter the physicochemical properties of this compound?

- Methodological Answer : Ester derivatives like methyl 2,3,3,3-tetrafluoropropanoate exhibit reduced water solubility (logP = 1.8 vs. -0.5 for the acid) and higher volatility (bp 95°C). Computational modeling (DFT) predicts enhanced thermal stability (ΔHf = -450 kJ/mol) due to electron-withdrawing fluorine substituents .

Q. What molecular mechanisms underlie the inhibition of metabolic enzymes by this compound derivatives?

- Methodological Answer : Derivatives like (methylenecyclopropyl)formyl-CoA act as competitive inhibitors of enoyl-CoA hydratase (ECH), disrupting β-oxidation. In vitro assays using bovine liver ECH (0.1–10 µM inhibitor) and stopped-flow spectroscopy reveal binding affinities (Ki = 2.3 µM) linked to fluorine-induced electronic effects .

Q. How can fluorinated polymers incorporating this compound improve material performance?

- Methodological Answer : Copolymerization with tetrafluoroethylene enhances thermal stability (Tg > 150°C) and chemical resistance. Experimental designs use radical initiators (e.g., AIBN) at 70°C, with FTIR monitoring of C-F bond incorporation (1240 cm⁻¹ peak). Applications include low-surface-energy coatings for anti-fouling surfaces .

Q. How do researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Discrepancies (e.g., LD₅₀ variations) arise from differences in exposure routes (oral vs. inhalation) and species-specific metabolism. Meta-analyses using fixed-effects models and sensitivity analysis (e.g., Cochrane Q-test) adjust for confounding variables like bioavailability and batch purity .

特性

IUPAC Name |

2,3,3,3-tetrafluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F4O2/c4-1(2(8)9)3(5,6)7/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKYZQLMEPJAGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382170 | |

| Record name | 2,3,3,3-Tetrafluoropropanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359-49-9 | |

| Record name | 2,3,3,3-Tetrafluoropropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3,3-Tetrafluoropropanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3,3-tetrafluoropropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,3,3-TETRAFLUOROPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0Q5TRW9MJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。